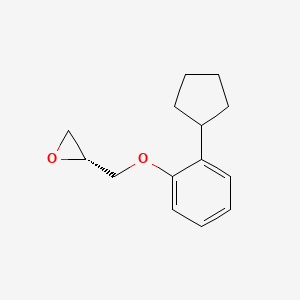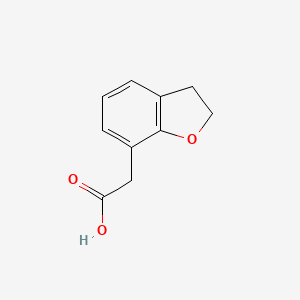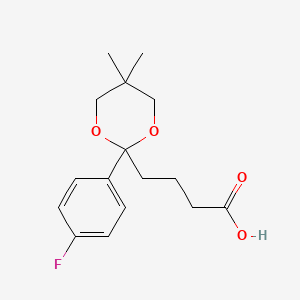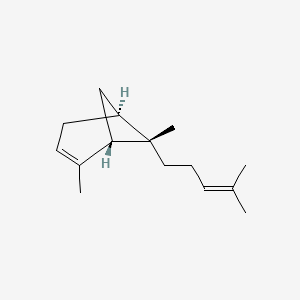
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane, also known as CPMO, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, ranging from the synthesis of other compounds to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has a variety of scientific research applications. It has been used in the synthesis of other compounds, such as enantiomerically pure compounds and pharmaceuticals. It has also been used in biochemical and physiological studies, such as the study of enzyme inhibition and protein-ligand interactions. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has been used in the study of the effects of chirality on biological systems, as well as in the study of the effects of oxidative stress on cells.
Wirkmechanismus
The mechanism of action of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is still not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed that (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane acts as an antioxidant, preventing the formation of reactive oxygen species. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is believed to interact with certain proteins, such as phospholipase A2, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to act as an antioxidant, preventing the formation of reactive oxygen species. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has been shown to interact with certain proteins, such as phospholipase A2, which may play a role in its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a variety of solvents and catalysts. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is relatively stable, and can be stored for extended periods of time without significant degradation. However, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is a chiral compound, and the effects of its chirality on biological systems are not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research involving (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane. One potential direction is to further explore the mechanism of action of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane and its effects on enzymes, proteins, and other biological systems. Additionally, further research could be done to explore the effects of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane on oxidative stress and its potential use as an antioxidant. Furthermore, further research could be done to explore the effects of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane on the synthesis of other compounds, such as enantiomerically pure compounds and pharmaceuticals. Finally, further research could be done to explore the effects of (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane on the chirality of biological systems, as well as its potential use in the study of chirality-related phenomena.
Synthesemethoden
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane is synthesized through a process known as the Barton Decarboxylation. This process involves the reaction of an alkyl halide with potassium tert-butoxide in the presence of a base. The reaction proceeds by the formation of a tert-butoxycarbocation intermediate, which then undergoes a 1,4-elimination reaction to form the desired compound. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the reaction can be catalyzed by a variety of catalysts, such as palladium or nickel.
Eigenschaften
IUPAC Name |
(2R)-2-[(2-cyclopentylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPLKBZYFYPHG-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2OCC3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=CC=CC=C2OC[C@H]3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)

